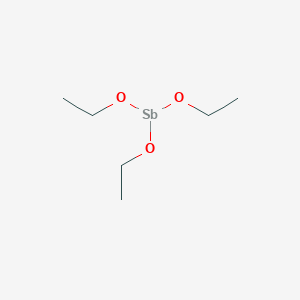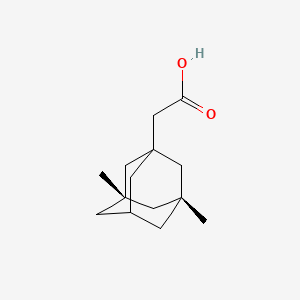
3,5-Dimethyladamantane-1-acidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyladamantane-1-acidic acid is an organic compound with the molecular formula C({14})H({22})O(_{2}). It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position of the adamantane framework. The compound is known for its stability and unique structural properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyladamantane-1-acidic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Methylation: Adamantane undergoes methylation to introduce methyl groups at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The methylated adamantane is then subjected to carboxylation to introduce the carboxylic acid group at the 1 position. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of adamantane are methylated using industrial methylating agents.
Catalytic Carboxylation: The methylated product is then carboxylated using advanced catalytic systems to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyladamantane-1-acidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups and the carboxylic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyladamantane-1-acidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyladamantane-1-acidic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparación Con Compuestos Similares
3,5-Dimethyladamantane-1-acidic acid can be compared with other adamantane derivatives such as:
Adamantane-1-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,3-Dimethyladamantane: Lacks the carboxylic acid group, affecting its reactivity and applications.
1,3,5-Trimethyladamantane:
The unique combination of the carboxylic acid group and the methyl groups at specific positions in this compound distinguishes it from these similar compounds, providing it with unique properties and applications.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-[(3S,5R)-3,5-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)/t10?,12-,13+,14? |
Clave InChI |
FUOXJVUIQUYDDI-AMZBWDOQSA-N |
SMILES isomérico |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CC(=O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



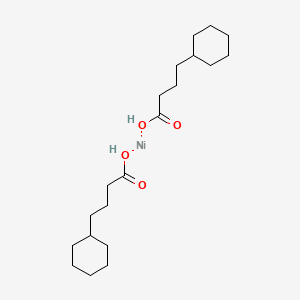

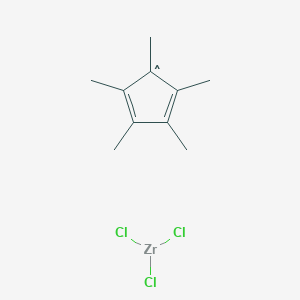
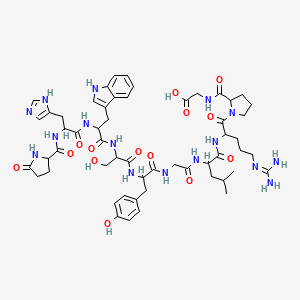
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




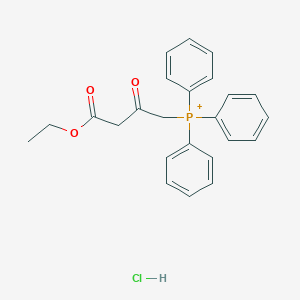
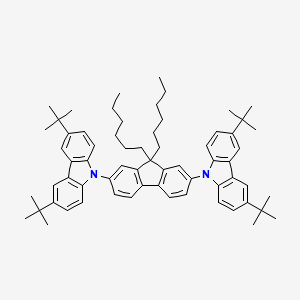
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
